molecular formula C42H34N4O4 B330090 2-(3-METHOXYPHENYL)-N~4~-{3-[({[2-(3-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)METHYL]BENZYL}-4-QUINOLINECARBOXAMIDE

2-(3-METHOXYPHENYL)-N~4~-{3-[({[2-(3-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)METHYL]BENZYL}-4-QUINOLINECARBOXAMIDE

Cat. No.: B330090
M. Wt: 658.7 g/mol
InChI Key: GWPDFKFYKQVRJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-METHOXYPHENYL)-N~4~-{3-[({[2-(3-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)METHYL]BENZYL}-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHOXYPHENYL)-N~4~-{3-[({[2-(3-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)METHYL]BENZYL}-4-QUINOLINECARBOXAMIDE typically involves multiple steps, including:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups.

    Reduction: Reduction reactions can occur at the quinoline core, potentially leading to dihydroquinoline derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

2-(3-METHOXYPHENYL)-N~4~-{3-[({[2-(3-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)METHYL]BENZYL}-4-QUINOLINECARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: Potential use as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.

    Biological Studies: Used as a probe to study protein-ligand interactions.

    Industrial Applications: Potential use in the development of organic light-emitting diodes (OLEDs) due to its unique electronic properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with DNA and inhibition of topoisomerase enzymes. The quinoline core intercalates into the DNA, disrupting its structure and function. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death.

Comparison with Similar Compounds

Similar Compounds

    2-(3-methoxyphenyl)-4-quinolinecarboxamide: Lacks the additional benzyl and amide groups.

    N-{3-[({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)methyl]benzyl}-4-quinolinecarboxamide: Lacks the methoxyphenyl group.

Properties

Molecular Formula

C42H34N4O4

Molecular Weight

658.7 g/mol

IUPAC Name

2-(3-methoxyphenyl)-N-[[3-[[[2-(3-methoxyphenyl)quinoline-4-carbonyl]amino]methyl]phenyl]methyl]quinoline-4-carboxamide

InChI

InChI=1S/C42H34N4O4/c1-49-31-14-8-12-29(21-31)39-23-35(33-16-3-5-18-37(33)45-39)41(47)43-25-27-10-7-11-28(20-27)26-44-42(48)36-24-40(30-13-9-15-32(22-30)50-2)46-38-19-6-4-17-34(36)38/h3-24H,25-26H2,1-2H3,(H,43,47)(H,44,48)

InChI Key

GWPDFKFYKQVRJG-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC(=CC=C4)CNC(=O)C5=CC(=NC6=CC=CC=C65)C7=CC(=CC=C7)OC

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC(=CC=C4)CNC(=O)C5=CC(=NC6=CC=CC=C65)C7=CC(=CC=C7)OC

Origin of Product

United States

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